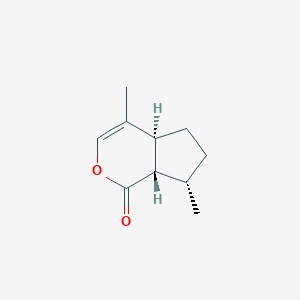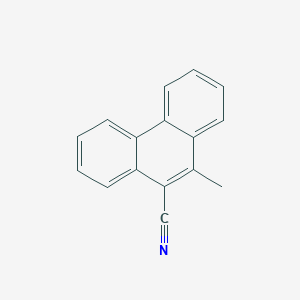
10-Methylphenanthrene-9-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methylphenanthrene-9-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of scientific research due to its unique properties. It is a colorless crystalline compound that is insoluble in water but soluble in organic solvents. This compound has been used in various laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 10-Methylphenanthrene-9-carbonitrile is not fully understood. However, it is believed to act as a procarcinogen, which means that it requires metabolic activation to exert its toxic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations.
生化学的および生理学的効果
In vitro studies have shown that 10-Methylphenanthrene-9-carbonitrile can induce DNA damage and cause cell death. It has also been shown to induce oxidative stress and disrupt cellular signaling pathways. In vivo studies have shown that exposure to this compound can cause lung and liver tumors in experimental animals.
実験室実験の利点と制限
The advantages of using 10-Methylphenanthrene-9-carbonitrile in laboratory experiments include its well-defined chemical structure, its ability to form DNA adducts, and its potential as a model compound for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities to handle it safely.
将来の方向性
There are several future directions for the study of 10-Methylphenanthrene-9-carbonitrile. One area of research is the development of new methods for the detection and quantification of DNA adducts formed by this compound. Another area of research is the study of the role of oxidative stress in the toxicity of 10-Methylphenanthrene-9-carbonitrile. Additionally, the use of this compound as a model for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity in human cells and tissues is an area of ongoing research.
合成法
The synthesis of 10-Methylphenanthrene-9-carbonitrile involves the reaction between 10-methylphenanthrene and cyanogen bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
科学的研究の応用
10-Methylphenanthrene-9-carbonitrile has been used in various scientific research applications, including the study of DNA adduct formation and mutagenicity. It has also been used as a model compound for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity.
特性
CAS番号 |
17024-15-6 |
|---|---|
製品名 |
10-Methylphenanthrene-9-carbonitrile |
分子式 |
C16H11N |
分子量 |
217.26 g/mol |
IUPAC名 |
10-methylphenanthrene-9-carbonitrile |
InChI |
InChI=1S/C16H11N/c1-11-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16(11)10-17/h2-9H,1H3 |
InChIキー |
NUVAJQXMNDIMFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N |
正規SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N |
その他のCAS番号 |
17024-15-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



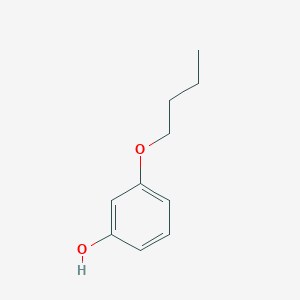
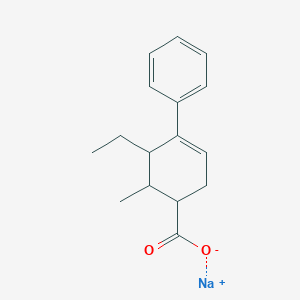
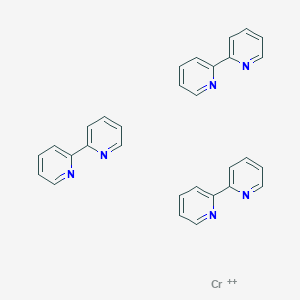
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
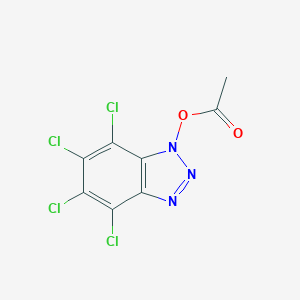
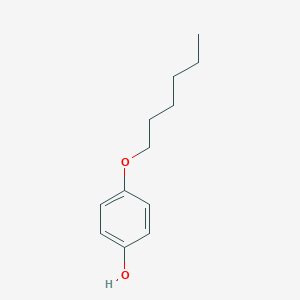
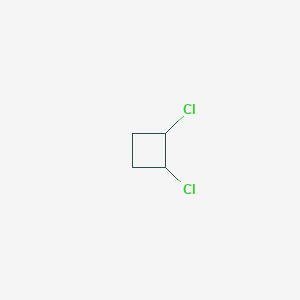
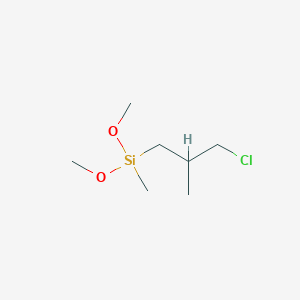
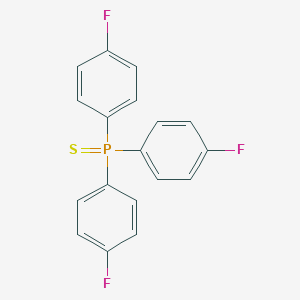
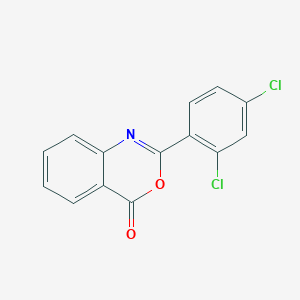
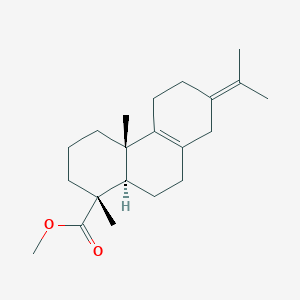
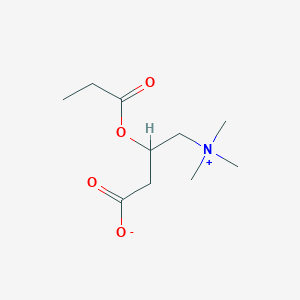
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
